![molecular formula C23H21N3O2 B2490835 7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol CAS No. 33495-39-5](/img/structure/B2490835.png)
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
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Overview
Description
“7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol” is a derivative of quinoline . Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature . Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
The chemical reactions involving quinoline and its derivatives are diverse. They can undergo various reactions due to the presence of multiple reactive sites . The synthesis protocols mentioned above involve different types of chemical reactions .Scientific Research Applications
Conjugated Proton Cranes
Theoretical studies have explored the use of 8-(pyridin-2-yl)quinolin-7-ol as a platform for conjugated proton cranes . These cranes facilitate proton transfer reactions, particularly through excited-state intramolecular proton transfer (ESIPT) steps. The compound’s action involves transitioning from an enol tautomer in the ground state to an excited keto tautomer upon excitation. By introducing strong electron donor substituents in the pyridine ring, optimal conditions for acting as proton cranes are created .
Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxicities of complexes containing 8-(pyridin-2-yl)quinolin-7-ol. These complexes were evaluated using the MTT assay in various human tumor cell lines (Hep-G2, SK-OV-3, MGC80-3, HeLa, T-24, BEL-7402, and NCI-H460) as well as a normal liver cell line (HL-7702) .
Photophysical Properties
Researchers have investigated the photophysical properties of this compound. Its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics provide valuable insights for potential applications in optoelectronic devices .
Coordination Chemistry
8-(Pyridin-2-yl)quinolin-7-ol has been employed in coordination chemistry. Its ability to form complexes with transition metals and lanthanides makes it relevant for designing new materials, sensors, and catalysts .
Biological Activity
While not extensively studied, there is interest in exploring the biological activity of this compound. Researchers have investigated its potential as an antimicrobial agent or as a scaffold for drug design .
Supramolecular Chemistry
The compound’s unique structure allows for supramolecular interactions. Researchers have explored its self-assembly behavior, host-guest interactions, and crystal engineering applications .
Future Directions
The future directions in the field of quinoline and its derivatives involve the development of new methods and synthetic approaches towards organic compounds . There is also a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .
properties
IUPAC Name |
7-[(4-ethoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-18-11-9-17(10-12-18)26-22(20-7-3-4-14-24-20)19-13-8-16-6-5-15-25-21(16)23(19)27/h3-15,22,26-27H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIYGNLLHIJAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(((4-Ethoxyphenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol |
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